Cas no 1404-19-9 (Oligomycin)

Oligomycin 化学的及び物理的性質
名前と識別子
-
- Oligomycin
- Oligomycin Complex
- Oligomycin From Streptomyces Diastatochromogenes
- OligoMycin, Mixture of A, B and C, froM StreptoMyces diastatochroMogenes
- OLIGOMYCIN ABC
- OLIGOMYCINPURE
- Nystatin dehydrate
- diastatochromogenes
- OligomycinABCcomplex
- Oligomycin from Streptomyces
- OLIGOMYCIN, MIXTURE OF A, B AND C
- OLIGOMYCIN FROM STREPTOMYCES*DIASTATOCHR OMOGENE
- PD118080
- 14JVM0OHLV
- Oligomycins
- OLIGOMYCIN (A shown)
- UNII-14JVM0OHLV
- EINECS 215-767-9
- OLIGOMYCIN, MIXTURE OF THE COMPONENTS A, B AND C
-
- MDL: MFCD00065705
- インチ: InChI=1S/C45H72O12.C45H74O11.C45H74O10/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46;1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46;1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3;13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3;13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+;25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-;25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m111/s1
- InChIKey: YQXULOWIGKNTBK-FTBHDWLRSA-N
- ほほえんだ: CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@](C)(C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@]3([C@@H]2C)C(=O)C[C@@H](C)[C@@H](C[C@H](C)O)O3)O)O)O)O.CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@](C)(C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@@]3(CC[C@@H](C)[C@@H](C[C@H](C)O)O3)[C@@H]2C)O)O)O)O.CC[C@@H]1C=CC=CC[C@H](C)[C@H]([C@@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)[C@H]([C@H](C)C=CC(=O)O[C@H]2[C@@H](C)[C@@H](CC1)O[C@@]3(CC[C@@H](C)[C@@H](C[C@H](C)O)O3)[C@@H]2C)O)O)O
- BRN: 7615308
計算された属性
- せいみつぶんしりょう: 2369.55000
- どういたいしつりょう: 790.52311317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 14
- 水素結合受容体数: 33
- 重原子数: 168
- 回転可能化学結合数: 9
- 複雑さ: 1390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 18
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 6
- 疎水性パラメータ計算基準値(XlogP): 7.1
- トポロジー分子極性表面積: 180
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.143 g/cm3
- ゆうかいてん: 135.8-136.3 ºC
- ふってん: 1290°C
- フラッシュポイント: 252.0±27.8 °C
- ようかいど: Soluble in EtOH, acetone (50 mg/ml), DMSO (300 mg/ml), ethanol, and methanol. Insoluble in water
- すいようせい: Sparingly soluble in water. Soluble in DMSO (20mg/ml) and ethanol (30mg/ml) /n
- PSA: 536.99000
- LogP: 17.71190
- ようかいせい: 不溶性
Oligomycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17308-5mg |
Oligomycin Complex |
1404-19-9 | 98% | 5mg |
¥428.00 | 2023-09-09 | |
LKT Labs | O4533-5 mg |
Oligomycin |
1404-19-9 | ≥97% | 5mg |
$132.80 | 2023-07-10 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17027-5mg |
Oligomycin |
1404-19-9 | BR,92% | 5mg |
¥890.00 | 2022-01-07 | |
TRC | O532973-25mg |
Oligomycin |
1404-19-9 | 25mg |
$546.00 | 2023-05-17 | ||
Apollo Scientific | BIO1002-10mg |
Oligomycin from Streptomyces diastatochromogenes |
1404-19-9 | 10mg |
£135.00 | 2025-02-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O111756-5mg |
Oligomycin |
1404-19-9 | 92% | 5mg |
¥1029.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24350-2mg |
Oligomycin |
1404-19-9 | 99% | 2mg |
¥878.0 | 2022-04-27 | |
MedChemExpress | HY-N6782-100mg |
Oligomycin |
1404-19-9 | 93.79% | 100mg |
¥13200 | 2023-08-31 | |
eNovation Chemicals LLC | Y1257322-5mg |
Oligomycin |
1404-19-9 | 90% | 5mg |
$200 | 2024-06-08 | |
TRC | O532973-10mg |
Oligomycin |
1404-19-9 | 10mg |
$ 259.00 | 2023-09-06 |
Oligomycin 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
4. Book reviews
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Oligomycinに関する追加情報
Professional Introduction to Oligomycin (CAS No. 1404-19-9)
Oligomycin, a compound with the chemical name oligomycin A, is a naturally occurring macrolide antibiotic primarily known for its potent inhibitory effects on ATP synthase. This compound, identified by its unique CAS number 1404-19-9, has garnered significant attention in the field of biochemistry and pharmacology due to its remarkable biological activities. Oligomycin belongs to the subclass of polyketides and is produced by various strains of the bacterium Streptomyces. Its molecular structure, characterized by a complex macrocyclic lactone ring, contributes to its high affinity for ATP synthase, making it a valuable tool in both research and therapeutic applications.
The mechanism of action of Oligomycin revolves around its ability to selectively inhibit the F0 subunit of ATP synthase, thereby preventing the synthesis of adenosine triphosphate (ATP). This inhibition is critical in understanding cellular energy metabolism and has profound implications in various physiological and pathological conditions. Recent studies have highlighted the potential of Oligomycin as an anti-cancer agent, particularly in combination therapies that target metabolic reprogramming in tumor cells. The compound's ability to disrupt ATP production has been observed to induce apoptosis in cancer cells, making it a promising candidate for further clinical investigation.
In addition to its anti-cancer properties, Oligomycin has shown significant promise in the treatment of metabolic disorders. Research indicates that by inhibiting ATP synthase, Oligomycin can modulate glucose uptake and utilization in cells, potentially offering therapeutic benefits for conditions such as diabetes mellitus. Furthermore, studies have explored its role in managing obesity and related metabolic syndromes by altering lipid metabolism. The compound's unique interaction with mitochondrial function has also sparked interest in its potential applications for neuroprotective therapies, particularly in neurodegenerative diseases where mitochondrial dysfunction plays a key role.
The structural complexity of Oligomycin has made it a subject of intense interest for synthetic chemists and pharmacologists. The development of semi-synthetic analogs has expanded the pharmacological profile of this compound, leading to derivatives with enhanced potency and reduced side effects. These advancements have opened new avenues for drug discovery, particularly in the context of targeted therapy. The synthesis of modified oligomycins has been optimized to improve their solubility and bioavailability, which are critical factors for clinical efficacy.
Oligomycin's role in cellular stress responses has also been extensively studied. It has been demonstrated that exposure to Oligomycin triggers stress responses such as the unfolded protein response (UPR), which is crucial for maintaining cellular homeostasis. This finding has implications for understanding disease mechanisms and developing novel therapeutic strategies. Moreover, Oligomycin's interaction with other cellular components has revealed insights into signaling pathways involved in cell survival and death. These discoveries have not only enhanced our understanding of basic biological processes but also provided new targets for therapeutic intervention.
The safety profile of Oligomycin remains a critical consideration in its application as a therapeutic agent. While preclinical studies have shown promising results, further research is needed to fully assess its efficacy and potential adverse effects. The compound's high potency necessitates careful dosing and administration protocols to minimize toxicity. However, its unique mechanism of action offers a distinct advantage over traditional therapies by targeting a fundamental aspect of cellular metabolism.
In conclusion, Oligomycin (CAS No. 1404-19-9) is a multifaceted compound with significant potential in both research and clinical applications. Its ability to inhibit ATP synthase has opened new avenues for treating various diseases, including cancer and metabolic disorders. The ongoing research into its structure-activity relationships and synthetic modifications continues to expand its therapeutic possibilities. As our understanding of cellular energetics evolves, Oligomycin is poised to play an increasingly important role in modern medicine.
1404-19-9 (Oligomycin) 関連製品
- 110231-34-0(Oligomycin E)
- 11052-72-5(Oligomycin C)
- 102042-09-1(21-Hydroxyoligomycin A)
- 1404-59-7(Oligomycin D)
- 900262-17-1(2-2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl-5-(4-methylphenyl)methoxyphenol)
- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)
- 2034488-99-6(1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)
- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 2229130-37-2(1-bromo-4-(4-nitrobutyl)benzene)

